molecular formula C13H18O2 B1467868 1-[4-(2-Methylpropoxy)phenyl]propan-2-one CAS No. 1266949-83-0

1-[4-(2-Methylpropoxy)phenyl]propan-2-one

Cat. No.: B1467868
CAS No.: 1266949-83-0
M. Wt: 206.28 g/mol
InChI Key: QYYVJNNQGGWQQK-UHFFFAOYSA-N
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Description

1-[4-(2-Methylpropoxy)phenyl]propan-2-one (CAS 1266949-83-0) is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.3 g/mol . This chemical is supplied with a purity of 95% . As a phenylpropan-2-one derivative featuring a 2-methylpropoxy (isobutoxy) substituent at the para-position of the phenyl ring, it serves as a valuable synthetic intermediate and building block in organic chemistry research. Researchers utilize this compound in the development of novel chemical entities and in materials science exploration. Its structural features make it a candidate for studying structure-activity relationships and for incorporation into more complex molecular architectures. The precise handling, storage, and safety information for this compound should be reviewed in the provided Safety Data Sheet (SDS) . This product is intended for research purposes in a controlled laboratory setting and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10(2)9-15-13-6-4-12(5-7-13)8-11(3)14/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYVJNNQGGWQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation to Introduce the Propan-2-one Moiety

After successful ether formation, the ketone function (propan-2-one) is introduced via acylation of the aromatic ring or through oxidation of appropriate precursors.

  • Acylation Methods:

    • Friedel-Crafts acylation using acid chlorides or anhydrides in the presence of Lewis acids (e.g., aluminum chloride) is a classical approach.
    • Alternatively, halogenated precursors such as 2-chloro-2-methylpropiophenone can be synthesized via halogenation of appropriate ketones and used in subsequent steps.
  • Oxidation and Hydroxylation:

    • Oxidative methods involving hydrogen peroxide or hypochlorite salts can convert precursors to hydroxy ketones or introduce hydroxyl groups adjacent to the ketone.
    • Hydroxylation reactions are often performed under controlled temperature and pressure in the presence of catalysts and monitored by thin-layer chromatography (TLC).

Multi-Step Synthetic Routes and Purification

The overall synthesis involves multi-step sequences combining:

  • Halogenation: Bromination or chlorination of phenol derivatives to activate the aromatic ring for further substitution.
  • Alkylation: Ether formation by nucleophilic substitution using alkyl halides.
  • Acylation and Oxidation: Introduction of the ketone group and functional group transformations.
  • Purification: Crystallization from solvents like toluene, isopropyl alcohol, or petroleum ether; filtration and washing with aqueous solutions to remove impurities.

Representative Data Table of Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Catalyst/Base Temperature Yield/Notes
Bromination Brominating agent (e.g., N-bromo succinimide) Hydrocarbon or chloro solvents Lewis acid or none Room temp to 60°C Formation of 3-bromo-4-hydroxybenzonitrile
Alkylation 1-Bromo-2-methylpropane + base (NaOH/KOH) Polar aprotic (DMF, acetonitrile) Potassium iodide (catalyst) 40–80°C Formation of 4-(2-methylpropoxy)phenyl derivative
Acylation Acid chloride or halogenated ketone precursor Chloroform, methylene chloride Lewis acid (AlCl3) or Pd catalyst 0–60°C Introduction of propan-2-one group
Oxidation/Hydroxylation H2O2, NaClO, or Ca(ClO)2 Organic solvents - 0–100°C Hydroxylation of intermediates
Purification Crystallization, filtration Toluene, isopropyl alcohol - Ambient to reflux Isolation of pure compound

Research Findings and Optimization Notes

  • The choice of solvent and catalyst significantly affects the yield and purity of the alkylation step. Polar aprotic solvents and potassium iodide as a catalyst improve substitution efficiency.
  • Halogenation steps can be conducted with or without Lewis acids depending on the substrate sensitivity.
  • Temperature control is crucial during oxidation and hydroxylation to avoid over-oxidation or decomposition.
  • Multi-step processes require intermediate purification to prevent carryover of impurities that may affect subsequent reactions.
  • Crystallization techniques using mixed solvents provide high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Methylpropoxy)phenyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylpropanones.

Scientific Research Applications

1-[4-(2-Methylpropoxy)phenyl]propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpropoxy)phenyl]propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy Substituents

The alkoxy chain length and branching significantly influence physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Key Differences/Effects Reference
1-[4-(2-Methylpropoxy)phenyl]propan-2-one 4-isobutoxyphenyl C₁₃H₁₈O₂ Bulky isobutoxy group enhances lipophilicity (predicted logP ≈ 3.2) and steric hindrance.
1-(4-butoxyphenyl)propan-2-one 4-butoxyphenyl C₁₃H₁₈O₂ Longer linear chain increases flexibility; reduced steric effects compared to isobutoxy.
1-(4-(2,2,2-trifluoroethoxy)phenyl)propan-2-one 4-trifluoroethoxyphenyl C₁₁H₁₁F₃O₂ Fluorine atoms increase electronegativity, altering reactivity and metabolic stability.
1-(3-(trifluoromethyl)phenyl)propan-2-one 3-trifluoromethylphenyl C₁₀H₉F₃O Strong electron-withdrawing group enhances ketone electrophilicity.

Key Findings :

  • Steric Effects : The isobutoxy group in the target compound improves enantiomeric excess (ee) in asymmetric synthesis (51–80% ee) compared to linear alkoxy analogs (7–28% ee) .
  • Electronic Effects : Fluorinated analogs (e.g., trifluoroethoxy) exhibit higher metabolic stability due to reduced oxidative degradation .

Pharmacological Activity

  • Antibacterial Potential: The target compound shares structural similarity with AceSPhO_BOB, a leucyl-tRNA synthetase inhibitor crystallized with Streptococcus pneumoniae enzymes. Substitution with isobutoxy instead of oxaborole may reduce binding affinity but retain moderate activity .
  • Metabolism : Related propan-2-one derivatives undergo phase I metabolism (e.g., oxidative deamination), as seen in 4-MTA metabolites. The isobutoxy group may slow hepatic clearance compared to smaller substituents .

Biological Activity

1-[4-(2-Methylpropoxy)phenyl]propan-2-one, also known as a phenylpropanone derivative, has garnered attention in recent years for its potential biological activities. This article provides an overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenyl group substituted with a 2-methylpropoxy chain. The molecular formula is C13H18OC_{13}H_{18}O, and it exhibits properties typical of ketones, including reactivity in various chemical transformations.

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC13H18OC_{13}H_{18}O
Molecular Weight206.28 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating the immune response .
  • Antioxidant Activity : Some studies have indicated that this compound can scavenge free radicals, which may help protect cells from oxidative stress.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, thus reducing the overall inflammatory response.
  • Signal Transduction Modulation : It may interact with various receptors or signaling molecules, influencing pathways related to inflammation and cell survival .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study conducted on different bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.
  • Anti-inflammatory Research : In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed a notable ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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